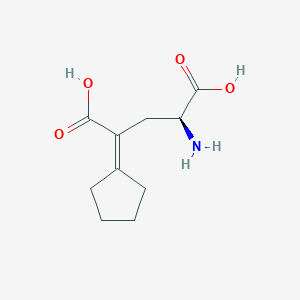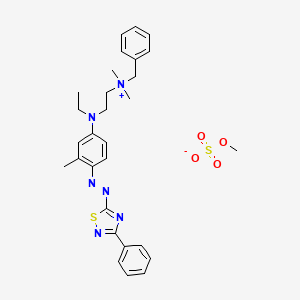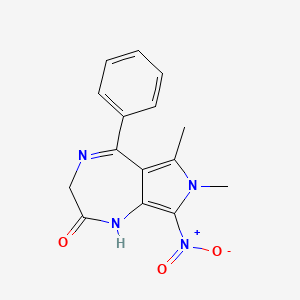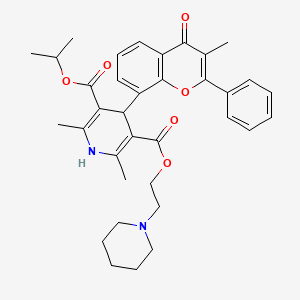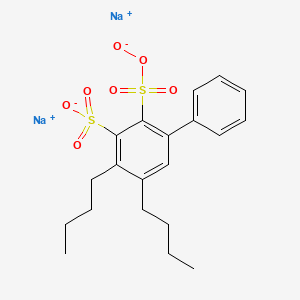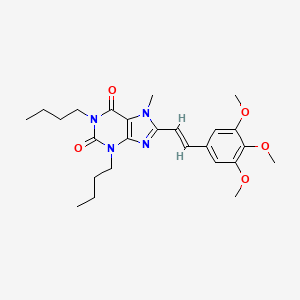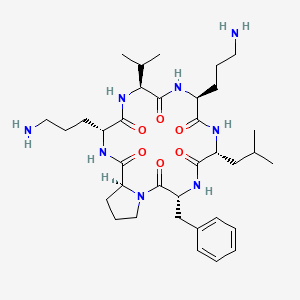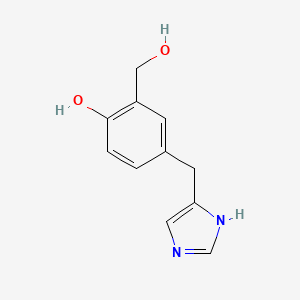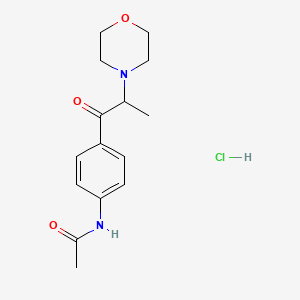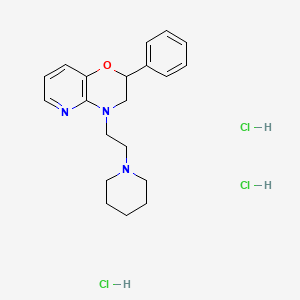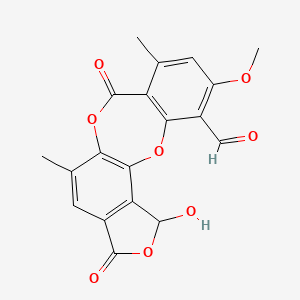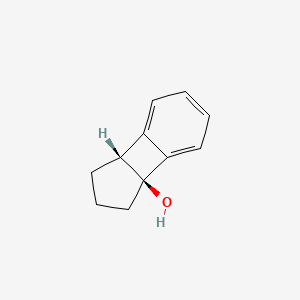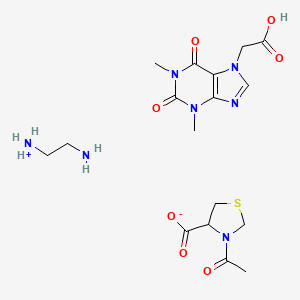
3-Acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid is a complex organic compound with a unique structure that combines multiple functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of thiazolidine, aminoethylazanium, and purinyl acetic acid moieties contributes to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of thiazolidine derivatives with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
For the preparation of 2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid, a multi-step synthesis is often employed. This involves the protection of amino groups, followed by the introduction of the purinyl acetic acid moiety through nucleophilic substitution reactions. Deprotection steps are then carried out to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are also being explored to make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine moiety can interact with enzymes, potentially inhibiting their activity. The aminoethylazanium group may facilitate binding to receptors or other biomolecules, while the purinyl acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These combined effects contribute to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidine-2,4-dione.
Purinyl acetic acid derivatives: Compounds like 2-(1,3-dimethylxanthin-7-yl)acetic acid.
Uniqueness
What sets 3-Acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid apart is its combination of multiple functional groups, which imparts a unique set of chemical and biological properties. This makes it a versatile compound for various applications and a subject of interest in ongoing research.
Eigenschaften
CAS-Nummer |
84083-21-6 |
|---|---|
Molekularformel |
C17H27N7O7S |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
3-acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |
InChI |
InChI=1S/C9H10N4O4.C6H9NO3S.C2H8N2/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-4(8)7-3-11-2-5(7)6(9)10;3-1-2-4/h4H,3H2,1-2H3,(H,14,15);5H,2-3H2,1H3,(H,9,10);1-4H2 |
InChI-Schlüssel |
YULIHPPLSKBTCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CSCC1C(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C(CN)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


